molecular formula C20H19F3N4O2S B10836237 Quinoline derivative 5

Quinoline derivative 5

Cat. No.: B10836237
M. Wt: 436.5 g/mol
InChI Key: QYGZQJAQOQLFSQ-UHFFFAOYSA-N
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Description

Quinoline derivative 5 is a heterocyclic aromatic compound that features a quinoline scaffold. Quinoline itself is a bicyclic structure composed of a benzene ring fused with a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. These compounds exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline derivative 5 can be achieved through various methods, including classical and modern synthetic routes. Some of the well-known classical methods include the Skraup synthesis, the Friedländer synthesis, and the Doebner-Miller synthesis. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

Modern synthetic routes often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. For example, microwave-assisted synthesis, ultrasound irradiation, and photocatalytic synthesis have been reported to enhance reaction efficiency and reduce environmental impact .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic systems, such as palladium or copper catalysts, are commonly used to facilitate the cyclization reactions. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Quinoline derivative 5 undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups into the quinoline scaffold.

    Reduction: Reduction reactions can convert quinoline derivatives into their hydrogenated forms, such as tetrahydroquinolines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinoline derivative 5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinoline derivative 5 involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Quinoline derivative 5 can be compared with other similar compounds, such as:

    Chloroquine: An antimalarial drug with a quinoline scaffold.

    Primaquine: Another antimalarial agent with a similar structure.

    Ciprofloxacin: An antibiotic that contains a quinoline moiety.

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical transformations and its broad range of applications in different fields highlight its significance .

Conclusion

This compound is a compound of great interest in various scientific and industrial fields

Properties

Molecular Formula

C20H19F3N4O2S

Molecular Weight

436.5 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazol-5-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide

InChI

InChI=1S/C20H19F3N4O2S/c1-11-25-8-17(30-11)14-7-16(19(24)28)26-15-6-12(2-3-13(14)15)9-27-4-5-29-18(10-27)20(21,22)23/h2-3,6-8,18H,4-5,9-10H2,1H3,(H2,24,28)

InChI Key

QYGZQJAQOQLFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N

Origin of Product

United States

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